molecular formula C60H85N15O14 B1244533 Oscillatorin

Oscillatorin

Cat. No.: B1244533
M. Wt: 1240.4 g/mol
InChI Key: VMYFCWSHTOSIJD-QYABUWCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oscillatorin is a cyclic decapeptide (10-amino acid cyclic peptide) produced by cyanobacteria such as Oscillatoria agardhii and Planktothrix rubescens. It contains oscillatoric acid, a unique pyrrolo-indole amino acid derivative, which contributes to its bioactivity as a chymotrypsin inhibitor . Unlike many cyanobacterial oligopeptides, this compound is synthesized ribosomally rather than via nonribosomal peptide synthetase (NRPS) pathways. The precursor peptide, OscA, is encoded by the oscA gene, and post-translational modifications (e.g., cyclization) are mediated by enzymes in the osc gene cluster . This compound’s structure includes eight ribosomally encoded amino acids (Pro-Asn-Glu-Arg-Gly-Tyr-Gly-Leu), valine (origin unknown), and cyclization via a putative formyltetrahydrofolate cycloligase .

Properties

Molecular Formula

C60H85N15O14

Molecular Weight

1240.4 g/mol

IUPAC Name

3-[(4S,10S,13S,16S,19S,25S,31S)-13-(2-amino-2-oxoethyl)-19-[3-(diaminomethylideneamino)propyl]-25-[(4-hydroxyphenyl)methyl]-42-(3-methylbut-2-enyl)-31-(2-methylpropyl)-2,5,11,14,17,20,23,26,29,32-decaoxo-4-propan-2-yl-3,6,12,15,18,21,24,27,30,33,35-undecazapentacyclo[31.10.0.06,10.034,42.036,41]tritetraconta-36,38,40-trien-16-yl]propanoic acid

InChI

InChI=1S/C60H85N15O14/c1-31(2)21-22-60-28-44-55(87)73-49(33(5)6)57(89)74-24-10-14-43(74)54(86)71-41(27-45(61)77)53(85)70-39(19-20-48(80)81)52(84)69-38(13-9-23-64-59(62)63)50(82)65-29-46(78)67-40(26-34-15-17-35(76)18-16-34)51(83)66-30-47(79)68-42(25-32(3)4)56(88)75(44)58(60)72-37-12-8-7-11-36(37)60/h7-8,11-12,15-18,21,32-33,38-44,49,58,72,76H,9-10,13-14,19-20,22-30H2,1-6H3,(H2,61,77)(H,65,82)(H,66,83)(H,67,78)(H,68,79)(H,69,84)(H,70,85)(H,71,86)(H,73,87)(H,80,81)(H4,62,63,64)/t38-,39-,40-,41-,42-,43-,44?,49-,58?,60?/m0/s1

InChI Key

VMYFCWSHTOSIJD-QYABUWCPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CC6=CC=C(C=C6)O)CCCN=C(N)N)CCC(=O)O)CC(=O)N)C(C)C

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC6=CC=C(C=C6)O)CCCN=C(N)N)CCC(=O)O)CC(=O)N)C(C)C

Synonyms

oscillatorin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyanobacterial Compounds

Microviridin

Biosynthesis : Microviridin is a tridecapeptide synthesized ribosomally via the mdnA precursor gene, analogous to oscillatorin’s oscA. Both compounds undergo enzymatic cyclization and acetylation .
Function : Microviridin inhibits serine proteases (e.g., trypsin), while this compound targets chymotrypsin .
Structural Differences : Microviridin lacks oscillatoric acid and contains unique cross-linking modifications .

Microcystins

Biosynthesis : Microcystins are hepatotoxic heptapeptides produced via NRPS pathways, contrasting with this compound’s ribosomal origin .
Function : Microcystins inhibit protein phosphatases (e.g., PP1/PP2A), whereas this compound is a protease inhibitor .
Structural Hallmark : Microcystins contain methyl-dehydroalanine (Mdha), absent in this compound .

Cyanopeptolins and Anabaenopeptins

Biosynthesis: Both are NRPS-derived cyclic peptides, differing from this compound’s ribosomal pathway . Function: Cyanopeptolins inhibit trypsin and thrombin; anabaenopeptins target carboxypeptidases. This compound’s specificity for chymotrypsin distinguishes it . Structural Features: Cyanopeptolins often include chlorinated tyrosine residues, while anabaenopeptins feature a conserved lysine residue .

Aeruginosins

Function: They inhibit thrombin and plasmin, unlike this compound’s chymotrypsin inhibition . Structural Note: Aeruginosins contain Choi (cyclohexylalanine), absent in this compound .

Comparative Data Table

Compound Biosynthetic Pathway Target Enzyme Key Structural Features Biological Activity
This compound Ribosomal (oscA) Chymotrypsin Oscilleric acid, cyclic decapeptide Protease inhibition
Microviridin Ribosomal (mdnA) Trypsin Acetylated tridecapeptide, cross-links Protease inhibition
Microcystins NRPS Protein phosphatases Mdha, ADDA side chain Hepatotoxicity
Cyanopeptolins NRPS Trypsin/Thrombin Chlorinated tyrosine, cyclic heptapeptide Protease inhibition
Anabaenopeptins NRPS Carboxypeptidases Conserved lysine, cyclic hexapeptide Enzyme inhibition
Aeruginosins NRPS Thrombin/Plasmin Choi residue, linear peptide Anticoagulant

Key Research Findings

  • Dual Biosynthetic Pathways in Planktothrix: The strain NIVA CYA 98 employs both ribosomal (this compound, microviridin) and NRPS pathways (cyanopeptolins, microcystins) to diversify protease inhibitors, likely as an evolutionary adaptation .
  • Structural Uniqueness: Oscillatoric acid, a pyrrolo-indole derivative, is absent in other cyanopeptides, making this compound distinct in both structure and biosynthesis .
  • Functional Overlap : Despite differing biosynthesis, this compound and microviridin both inhibit proteases, suggesting convergent ecological roles in defense against predators or pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oscillatorin
Reactant of Route 2
Oscillatorin

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